5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
Description
5-(1H-Pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a pyrazole-methyl group and a carboxylic acid moiety at the 3-position. This structure enables diverse chemical interactions, making it a candidate for pharmaceutical and agrochemical applications. Synonyms include 5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid and BAS 10799502 .
Properties
IUPAC Name |
5-(pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8(13)7-4-6(14-10-7)5-11-3-1-2-9-11/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUJZIFSIIRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Carboxylic Acid Derivatives
A robust method for oxazole synthesis involves the reaction of acylpyridinium intermediates with isocyanoacetates. As demonstrated by Tangella et al. (2017), triflylpyridinium reagents enable the formation of 4,5-disubstituted oxazoles directly from carboxylic acids. For example, treating levulinic acid with methyl isocyanoacetate in the presence of DMAP-Tf yields oxazole-3-carboxylates, which are hydrolyzed to the free acid under acidic conditions (Scheme 1). This method achieves yields up to 94% and is scalable to gram quantities.
Table 1: Optimization of Oxazole-3-carboxylic Acid Synthesis
| Substrate | Reagent System | Yield (%) | Reference |
|---|---|---|---|
| Levulinic acid | DMAP-Tf, DCM, 40°C | 92 | |
| Phenyl glyoxylic acid | DMAP-Tf, DCM, 40°C | 89 | |
| Terephthalic acid | DMAP-Tf, DCM, 40°C | 87 |
Functionalization of Preformed Oxazoles
Alternative routes involve chloromethylation of oxazole-3-carboxylates. For instance, 4-(chloromethyl)-2-phenyloxazole (4a ) is synthesized by melting benzamide with 1,3-dichloroacetone at 130°C, followed by ethyl acetate extraction. The chloromethyl group serves as a handle for subsequent nucleophilic substitution with pyrazole.
Synthesis of the 1H-Pyrazol-1-ylmethyl Moiety
Regioselective Pyrazole Alkylation
The preparation of 1-alkylpyrazoles often faces challenges due to competing N2-alkylation. A breakthrough method by Gosselin et al. (2018) employs N-alkylhydrazinium salts to favor N1-alkylation, achieving >90% regioselectivity. For example, ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate is synthesized via alkylation of pyrazole-3-carboxylates with dimethyl sulfate, albeit requiring chromatographic separation of isomers.
Table 2: Pyrazole Alkylation Efficiency
| Substrate | Alkylating Agent | Regioselectivity (N1:N2) | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazole-3-carboxylate | Dimethyl sulfate | 85:15 | 78 | |
| Pyrazole-5-carboxylate | Methyl iodide | 92:8 | 81 |
Cyclocondensation of Hydrazines with 1,3-Diketones
Cyclocondensation remains a cornerstone for pyrazole synthesis. Reaction of arylhydrazines with 1,3-diketones in aprotic dipolar solvents (e.g., DMF) yields 1,3-disubstituted pyrazoles with enhanced regiocontrol compared to ethanol-based systems. For instance, 1,3-dimethyl-1H-pyrazole-5-carboxylate is obtained in 95% yield using dichloroethane as the solvent.
Coupling Strategies for Pyrazole-Oxazole Conjugates
Nucleophilic Substitution of Chloromethyl Oxazoles
The chloromethyl group in oxazole intermediates (4a ) undergoes nucleophilic displacement with pyrazole in the presence of a base. For example, treating 4a with 1H-pyrazole and K2CO3 in DMF at 80°C for 12 hours affords the coupled product in 75% yield.
Mitsunobu Reaction for Ether Linkage
An alternative approach employs the Mitsunobu reaction to couple hydroxymethyl pyrazoles with oxazole-3-carboxylic acids. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, this method achieves 68% yield but requires protection of the carboxylic acid as a methyl ester.
Table 3: Comparison of Coupling Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Nucleophilic substitution | K2CO3, DMF, 80°C | 75 | Simple setup, no protecting groups |
| Mitsunobu reaction | DEAD, PPh3, THF, 0°C | 68 | Applicable to sterically hindered substrates |
Integrated One-Pot Synthesis Approaches
Emerging strategies aim to consolidate pyrazole and oxazole formation into a single reaction vessel. A notable example involves sequential cyclocondensation and alkylation:
- Oxazole formation : Acylpyridinium intermediates generated from carboxylic acids react with isocyanoacetates to form oxazole-3-carboxylates.
- Pyrazole introduction : In situ alkylation of the oxazole’s chloromethyl group with preformed pyrazole anions. This one-pot method reduces purification steps and achieves an overall yield of 62%.
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrazole and oxazole moieties exhibit significant anticancer properties. The structural features of 5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid suggest potential interactions with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism likely involves disrupting bacterial cell wall synthesis or function .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that derivatives of pyrazole can modulate inflammatory pathways, suggesting that this compound might also exhibit similar effects .
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound makes it a suitable candidate for the development of new pesticides. Its potential to target specific pests while minimizing environmental impact is under investigation. Studies on related compounds have shown promising results in pest control efficacy without significant toxicity to non-target organisms .
Synthesis and Derivatives
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that can include the use of catalysts and specific reagents to achieve desired yields and purity levels. Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing this compound for research and industrial purposes .
Derivatives Exploration
Exploring derivatives of this compound can lead to enhanced biological activity or specificity. Modifications at various positions on the pyrazole or oxazole rings can yield compounds with improved potency or selectivity against specific biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Properties
Biological Activity
5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both pyrazole and oxazole rings. Its molecular formula is with a molar mass of approximately 207.19 g/mol. The carboxylic acid group (COOH) enhances its solubility and reactivity, allowing for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3O3 |
| Molar Mass | 207.19 g/mol |
| Functional Groups | Carboxylic acid, pyrazole, oxazole |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit various enzymes involved in inflammatory processes and cancer progression:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests potential applications as an anti-inflammatory agent .
- Anticancer Activity : Research indicates that it may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines, including those derived from colon and breast cancers. For example, studies have reported significant inhibition of cell growth in HeLa (cervical cancer) and HepG2 (liver cancer) cells .
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation. This activity was quantified with an IC50 value indicating effective inhibition at low concentrations .
Anticancer Properties
A series of experiments evaluated the compound's antiproliferative effects across multiple cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 38.44 | Moderate inhibition |
| HepG2 | 54.25 | Moderate inhibition |
| A549 | 4.22 | High inhibition |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies targeting specific pathways involved in tumor growth .
Case Study 1: Anti-inflammatory Activity
A study conducted on murine models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Efficacy
In another investigation, the compound was tested against a panel of eleven human cancer cell lines, showing promising results as an inhibitor of cell proliferation with a mean IC50 value around 92.4 µM across different types of cancers. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation reactions between pyrazole derivatives and oxazole precursors. For example, NaN₃ in DMF at 50°C for 3 hours facilitates azide substitution, followed by cyclization with urea or thiourea . Optimization includes adjusting solvent polarity (e.g., THF for higher yields) and using catalysts like cyanocetamide for regioselective cyclization. Post-reaction purification via ice-water quenching and ethanol recrystallization improves purity .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodology : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole methyl protons at δ ~2.5 ppm, oxazole carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 208.06 for C₉H₈N₃O₃) .
- Elemental Analysis : Validate empirical formulas (e.g., C₆H₅F₂NO₃ for fluorinated analogs) .
Q. What stability considerations are critical for storing this compound?
- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxazole ring. Stability studies suggest pH-sensitive degradation; avoid aqueous buffers unless buffered at pH 6–7 .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., HSP90, as seen in isoxazole derivatives) .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxazole carbonyl shows high electrophilicity (HOMO ≈ –6.5 eV) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., pH, temperature). For instance, NO release in diazeniumdiolate analogs varies with substituent electronegativity .
- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing Cl with F in phenyl groups) to isolate contributing factors .
Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?
- Methodology :
- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) with high-resolution (<1.0 Å) data from synchrotron sources .
- Twinning Analysis : Apply the Hooft parameter to address twinning in orthorhombic crystals, common in oxazole derivatives .
Q. What are the challenges in synthesizing fluorinated analogs, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
